Bhabdt

Description

Contextualization of N-Functionalized Aminephenol Schiff-Base Ligands in Research Chemistry

Schiff bases, characterized by the presence of an imine group (-HC=N-), are formed through the condensation of an aldehyde or ketone with a primary amine. researchgate.netdergipark.org.trscirp.org These compounds are widely utilized as ligands in coordination chemistry due to their ability to bind to various metal ions. dergipark.org.tr N-functionalized aminephenol Schiff-base ligands represent a specific class of these compounds, incorporating both amine and phenol (B47542) functionalities, which contribute to their chelating capabilities. psu.edu Their structural diversity allows for tailored interactions with different metal centers, making them valuable in various research domains, including medicinal chemistry. dergipark.org.tr

Origin and Synthetic Development of 1,7-bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine (Bhabdt)

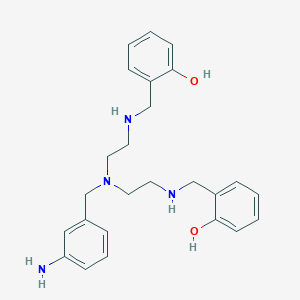

1,7-bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine, abbreviated as this compound, is an example of an N-functionalized aminephenol Schiff-base ligand. psu.edu Its synthetic development stems from the need for bifunctional chelating agents capable of conjugating to biomolecules for applications such as radionuclide labeling. psu.edu

The synthesis of related bifunctional Schiff-base ligands, such as N,N′-bis(2-hydroxybenzyl)-1-(p-aminobenzyl)ethylenediamine and N,N′-bis(2-hydroxybenzyl)-2-(p-aminobenzyl)-3-monooxo-1,4,7-triazaheptane, has been reported. These syntheses typically involve the condensation of C-functionalized diamines, like 1-(p-nitrobenzyl)ethylenediamine or 2-(p-nitrobenzyl)-3-monooxo-1,4,7-triazaheptane, with salicylaldehyde (B1680747), followed by reduction of the nitro group to an amine. psu.eduresearchgate.net

A specific synthesis route for bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine involves the hydrogenation of bis(2-hydroxybenzyl)-4-(p-nitrobenzyl)diethylenetriamine. This reaction can be carried out in absolute ethanol (B145695) using palladium on activated charcoal as a catalyst under hydrogen pressure. The resulting ethanolic solution is then evaporated to obtain the product. prepchem.com Characterization of the synthesized compound can be performed using spectroscopic methods such as 1H NMR and 13C NMR. prepchem.com

Significance of this compound as a Bifunctional Chelating Agent for Radionuclide Labeling in Research

This compound is significant in research chemistry primarily as a bifunctional chelating agent. psu.edu Bifunctional chelating agents are compounds that possess two key functionalities: a chelating moiety capable of strongly binding a metal ion and a reactive group that allows for covalent attachment to a biological carrier molecule, such as an antibody or peptide. rsc.orggoogle.comnih.gov This dual nature is crucial for creating radiolabeled biomolecules used in nuclear medicine for diagnostic imaging and targeted therapy. psu.edugoogle.commdpi.com

The ability of this compound to chelate radionuclides allows for their stable incorporation into a complex. The presence of an accessible functional group, such as the amino group in the p-aminobenzyl moiety, enables the conjugation of the this compound-radionuclide complex to a biomolecule that can target specific cells or tissues in the body. psu.edunih.gov This targeted delivery is essential for the effective use of radionuclides in medical applications, ensuring that the radiation is delivered specifically to the desired site while minimizing exposure to healthy tissues. psu.edu

Research has demonstrated the use of this compound in labeling biomolecules with radionuclides. For instance, human gamma globulin has been labeled with the 105Rh complex of this compound. nih.gov This involved preparing the this compound-105Rh complex and then converting it to an isothiocyanate derivative, which could be reacted with the protein. nih.gov High labeling yields were observed in these studies, indicating the effectiveness of this compound as a chelating agent for radionuclide conjugation to biomolecules. nih.gov

Overview of Key Academic Research Domains for this compound

The primary academic research domain for this compound centers on its application as a bifunctional chelating agent for radionuclide labeling. This falls under the broader areas of radiochemistry, medicinal chemistry, and nuclear medicine research. psu.edugoogle.commdpi.com

Specific research areas include:

Development of novel radiopharmaceuticals: this compound and similar ligands are investigated for their ability to chelate various radionuclides suitable for imaging (e.g., 99mTc) and therapy (e.g., 186Re, 188Re, 105Rh). psu.edunih.gov

Bioconjugation strategies: Research focuses on developing efficient and stable methods to link this compound-radionuclide complexes to a variety of biomolecules, such as antibodies, peptides, and nanoparticles, to create targeted delivery systems. psu.edunih.govnih.gov

Evaluation of complex stability: Studies assess the in vitro and in vivo stability of the radionuclide complexes formed with this compound to ensure the radionuclide remains bound to the chelator and the biomolecule, preventing premature release and non-target accumulation. psu.edunih.gov

Preclinical evaluation of radiolabeled biomolecules: Researchers use animal models to evaluate the targeting efficiency, biodistribution, and therapeutic efficacy of biomolecules labeled with radionuclides via this compound. psu.edu

These research efforts contribute to the advancement of molecular imaging and targeted radionuclide therapy for various diseases, particularly cancer. psu.edugoogle.commdpi.com

Current Gaps and Future Research Trajectories in this compound Ligand Systems

While this compound has shown promise as a bifunctional chelating agent, several areas represent current gaps and future research trajectories:

Chelation of a wider range of radionuclides: Further research is needed to explore the complexation properties of this compound with other medically relevant radionuclides, including those used in PET imaging (e.g., Ga-68, Zr-89) and alpha therapy. google.comnih.govnih.gov

Optimization of conjugation chemistry: Developing more efficient, robust, and site-specific conjugation methods to attach this compound to diverse biomolecules is an ongoing area of research. researchgate.net

Synthesis of this compound derivatives: Modifying the this compound structure to tune its chelating properties, reactivity, and potentially improve the in vivo behavior of the resulting radioconjugates is a key future direction. This could involve altering the amine or phenol functionalities or the linker region.

Evaluation in diverse biological systems: While initial studies have shown promise, more extensive evaluation of this compound-based radioconjugates in various disease models and with different targeting vectors is necessary.

Understanding in vivo dechelation and metabolism: Detailed studies on the metabolic fate and potential dechelation of this compound-radionuclide complexes in vivo are crucial for assessing their long-term stability and potential for off-target effects. nih.gov

Future research will likely focus on addressing these gaps through rational ligand design, advanced synthetic methodologies, and comprehensive preclinical evaluation to fully realize the potential of this compound and related N-functionalized aminephenol Schiff-base ligands in nuclear medicine.

Data Table: Spectroscopic Data for Bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine

| Spectroscopic Method | Observation/Chemical Shift (δ) | Notes | Source |

| 1H NMR (CDCl3) | 2.6 (s, 8H) | Carbon protons only | prepchem.com |

| 3.4 (s, 2H) | Carbon protons only | prepchem.com | |

| 3.8 (s, 4H) | Carbon protons only | prepchem.com | |

| 6.4-7.2 (m, 12H) | Carbon protons only | prepchem.com | |

| 13C NMR (CDCl3) | 46.06 | prepchem.com | |

| 52.35 | prepchem.com | ||

| 53.48 | prepchem.com | ||

| 58.74 | prepchem.com | ||

| 115.08 | prepchem.com | ||

| 116.33 | prepchem.com | ||

| 118.87 | prepchem.com | ||

| 122.50 | prepchem.com | ||

| 128.35 | prepchem.com | ||

| 128.62 | prepchem.com | ||

| 130.03 | prepchem.com | ||

| 145.74 | prepchem.com | ||

| 158.31 | prepchem.com |

Note: The table above presents selected spectroscopic data points reported for bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine. Interactive features are not supported in this format.

Structure

2D Structure

3D Structure

Properties

CAS No. |

127381-59-3 |

|---|---|

Molecular Formula |

C25H32N4O2 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |

InChI |

InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2 |

InChI Key |

NARTWDHDTRAIOY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |

Synonyms |

1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine bhabdt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bhabdt

Detailed Synthetic Pathways for Bhabdt Synthesis

The synthesis of this compound typically involves a multi-step process, beginning with the preparation of suitable amine and phenol (B47542) precursors, followed by a condensation reaction to form a Schiff base, and finally, a reduction step to yield the target compound.

The core of this compound synthesis involves the formation of a Schiff base through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). In the case of this compound, this involves the reaction between a diethylenetriamine (B155796) derivative and a salicylaldehyde (B1680747) derivative. Schiff base formation generally occurs under acid or base catalysis with heating, involving the elimination of water ajchem-a.comajol.info. The reaction between 1-(p-nitrobenzyl)ethylenediamine and salicylaldehyde in acetonitrile (B52724) at ambient temperature for 20 hours has been reported to yield N,N'-bis(salicylidene)-1-(p-nitrobenzyl)ethylenediamine, a Schiff base intermediate in a related synthesis psu.edu. Monitoring the reaction progress can be done using techniques such as Thin Layer Chromatography (TLC) psu.edunih.govrsc.org.

The synthesis of this compound requires appropriately functionalized amine and phenol precursors. The amine precursor, a derivative of diethylenetriamine, and the phenol precursor, derived from salicylaldehyde, are crucial for the final structure and properties of this compound. For instance, 1-(p-nitrobenzyl)ethylenediamine has been used as an amine precursor in the synthesis of a related Schiff base psu.edu. The preparation of such precursors may involve various organic transformations, such as the synthesis of the methyl ester of p-nitrophenylalanine through treatment with dry methanol (B129727) saturated with HCl gas psu.edu. Derivatization of these precursors allows for the introduction of specific functionalities that can influence the coordination properties or provide handles for further modification.

Optimizing reaction conditions is critical for improving the yield and selectivity of both the Schiff base formation and the subsequent reduction step in this compound synthesis. Factors such as solvent, temperature, reaction time, and catalyst can significantly impact the outcome. Studies on the synthesis of other Schiff bases have shown that solvent choice (e.g., ethanol (B145695), methanol, acetonitrile) and temperature (ambient to reflux) influence reaction efficiency psu.edunih.govrsc.orgscirp.org. Microwave irradiation has also been explored as a method to significantly reduce reaction time and potentially increase yields in Schiff base synthesis compared to traditional heating methods nih.govscirp.org. For the reduction of the Schiff base intermediate to the corresponding amine (which forms the backbone of this compound), reducing agents like NaBH4 in methanol at elevated temperatures (e.g., 60°C) have been employed psu.edu. The reduction of a nitro group to an amino group, as seen in the conversion of a nitrobenzyl derivative to an aminobenzyl group in a this compound precursor, can be achieved using reducing agents such as SnCl2·2H2O under reflux conditions psu.edu. Monitoring the reaction progress by techniques like HPLC is essential for determining optimal reaction times and conditions psu.edu.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are pursued to tune its properties for specific applications, particularly in coordination chemistry and bioconjugation.

Structural modifications of the this compound ligand can alter its coordination behavior with metal ions. By changing the substituents on the aromatic rings or modifying the polyamine backbone, the electronic and steric environment around the potential coordination sites can be tuned. This influences the stability of metal complexes, their geometry, and their reactivity. Schiff base ligands, in general, are known to form stable complexes with a wide variety of metal ions, coordinating through the imine nitrogen and other donor atoms present in the molecule, such as oxygen or sulfur rsc.orgscirp.orgwmich.edu. The design of ligands with specific donor atom sets (e.g., N2O2, N3O4) allows for selective complexation of different metal ions ajchem-a.comwmich.edu.

Stereochemical Control in this compound Synthesis and its Research Implications

While the core structure of this compound, 1,7-bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine, based on a simple representation of diethylenetriamine with substituents, does not inherently contain chiral carbon centers, the synthetic pathway and the nature of related polyamine ligands highlight the relevance of stereochemical control in this field. The synthesis of similar Schiff-base ligands derived from C-functionalized diamines has been reported to yield optically active compounds, suggesting that chirality can be introduced or controlled during the synthesis depending on the specific precursors and reaction conditions employed. rsc.org

Research in related areas of polyamine synthesis demonstrates that stereoselective reactions, such as aza-Diels-Alder reactions or biocatalysis using enzymes like Candida antarctica lipase, can be employed to obtain enantiomerically pure polyamine precursors and ligands. mdpi.comresearchgate.net Controlling the stereochemistry during ligand synthesis is crucial as the three-dimensional arrangement of the ligand impacts its ability to coordinate with metal ions and influences the properties of the resulting metal complex. For ligands intended for applications involving interaction with biological systems, such as protein conjugation for radiolabeling, the stereochemistry can affect binding affinity, specificity, and in vivo behavior.

The research implications of achieving stereochemical control in this compound synthesis or the synthesis of its derivatives include the potential to:

Develop ligands with enhanced selectivity for specific metal radionuclides.

Synthesize chiral ligands that can induce asymmetry in metal complexes, potentially leading to novel catalytic or recognition properties.

Tailor the pharmacological profile and reduce off-target effects of radiolabeled conjugates by controlling the stereochemistry of the chelating agent.

Although specific data on the stereochemical outcome of each step in the reported this compound synthesis using NaBH4 and SnCl2 is not extensively detailed in the provided source, the broader context of polyamine and Schiff-base ligand synthesis indicates that controlling stereochemistry is a significant aspect of developing ligands with specific functionalities.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. wmich.educapes.gov.br Applying green chemistry approaches to the synthesis of this compound and similar ligands is an important area of research for developing more sustainable and environmentally benign synthetic routes.

Several green chemistry principles are relevant to this compound synthesis:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used into the final product (atom economy) is crucial to minimize waste. researchgate.netwmich.edursc.org Evaluating the Process Mass Intensity (PMI) can help quantify the efficiency of the synthesis. researchgate.net

Safer Solvents and Auxiliaries: The synthesis of this compound involves the use of solvents such as methanol, chloroform, ethanol, and acetonitrile. psu.edu Exploring alternative, less hazardous, and more environmentally friendly solvents, or even solvent-free reaction conditions (e.g., mechanochemical synthesis), could significantly improve the sustainability of the process. wmich.edursisinternational.orgrepec.orgacs.org

Design for Energy Efficiency: Optimizing reaction temperatures and times to minimize energy consumption aligns with green chemistry principles. wmich.edu Conducting reactions at ambient temperature and pressure whenever possible is preferred. wmich.edu

Use of Renewable Feedstocks: While the current synthesis of this compound relies on precursors derived from petrochemical sources, exploring the possibility of utilizing bio-based feedstocks for the starting materials or intermediates could enhance the sustainability of the synthesis in the long term. wmich.eduacs.org

Catalysis: Utilizing catalytic reagents, rather than stoichiometric amounts of reagents, can improve reaction efficiency, reduce waste, and enable milder reaction conditions. rsc.org The synthesis of this compound involves reduction steps; investigating greener reducing agents or catalytic hydrogenation could be beneficial.

Coordination Chemistry and Metal Ion Complexation with Bhabdt Ligands

Elucidation of Chelation Mechanisms of Bhabdt with Transition Metals

The chelation mechanism of this compound with transition metals is dictated by the presence and arrangement of its donor atoms, which influence the resulting coordination geometries and the stability of the formed complexes.

Identification of Donor Atoms and Preferred Coordination Geometries

This compound, as 1,7-bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine, is structurally related to heptadentate ligands americanelements.com. The name and classification suggest the presence of amine nitrogen atoms from the diethylenetriamine (B155796) backbone and phenolic oxygen atoms from the hydroxybenzyl substituents as potential donor sites. Ligands coordinate to a central metal atom or ion by donating electron pairs to form coordinate covalent bonds uni.ludbaasp.org. The denticity of a ligand refers to the number of donor atoms that bind to the metal center dbaasp.orgtech-publish.com. Given its structure, this compound is expected to act as a polydentate ligand, capable of binding through multiple nitrogen and oxygen atoms. Polydentate ligands that bind through more than one atom are referred to as chelating ligands, forming stable ring structures with the metal ion dbaasp.orgchemicalbook.com.

The preferred coordination geometry of this compound complexes is influenced by the size and electronic configuration of the metal ion, as well as the steric requirements of the ligand. With multiple donor atoms available, this compound can accommodate various coordination numbers, likely favoring higher coordination numbers such as six or seven, potentially leading to octahedral or distorted octahedral geometries around the metal center.

Thermodynamic Stability Studies of this compound Metal Complexes

The thermodynamic stability of metal complexes formed with this compound is a critical factor, particularly for applications requiring the complex to remain intact in biological or competitive environments. Thermodynamic stability is quantified by stability constants (also known as formation constants), which represent the equilibrium constant for the formation of a complex in solution nih.govuni-freiburg.detech-publish.com. A higher stability constant indicates a more thermodynamically stable complex uni-freiburg.de.

Factors influencing the stability of metal complexes include the nature of both the metal ion and the ligand nih.govnih.gov. For the metal ion, a higher charge density (higher charge-to-size ratio) generally leads to more stable complexes nih.gov. For the ligand, properties such as the nature of the donor atoms (e.g., hard or soft Lewis bases), the basicity of the donor atoms, and the chelate effect play significant roles nih.gov. The chelate effect, the enhanced stability observed when a metal ion is complexed by a chelating ligand compared to monodentate ligands, is a major contributor to the stability of complexes formed with polydentate ligands like this compound nih.gov.

While specific stability constant data for this compound complexes were not detailed in the provided information, the importance of forming highly stable complexes is emphasized in the context of its intended use for radiolabeling, where the radionuclide must remain firmly bound to the ligand-conjugated biomolecule in vivo americanelements.com.

Kinetic Aspects of Metal Ion Uptake and Release by this compound

Beyond thermodynamic stability, the kinetic lability or inertness of metal-Bhabdt complexes is also important. Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions nih.gov. Complexes can be classified as labile (fast exchange) or inert (slow exchange) nih.gov. For applications such as targeted delivery of radionuclides, the complex should ideally be kinetically inert to prevent premature release of the metal ion before reaching the target site, thereby minimizing off-target accumulation and potential toxicity americanelements.com.

The rate of metal ion uptake by this compound and the rate of metal ion release from its complexes are influenced by factors such as the nature of the metal ion, the structure of the ligand, temperature, and the presence of competing ligands nih.gov. The formation of kinetically inert complexes with this compound is crucial for its effectiveness in radiopharmaceutical applications, ensuring that the radionuclide remains bound to the targeting vector until it has delivered its dose or been cleared from the body americanelements.com.

Chelation Chemistry of this compound with Research-Relevant Radionuclides

This compound has been developed for the conjugation of proteins to label them with radionuclides, indicating its relevance in nuclear medicine and molecular imaging americanelements.com.

Formation and Stability of Technetium-99m (99mTc) Complexes with this compound

Technetium-99m (99mTc) is a widely used radioisotope in diagnostic nuclear medicine due to its favorable nuclear properties, including a suitable half-life and gamma-ray emission energy wikipedia.orgnih.gov. The formation of stable 99mTc complexes with chelating ligands is essential for its application as a radiotracer nih.gov.

Complexation trials with 99mTc using this compound have been reported americanelements.com. The ability of this compound to effectively chelate 99mTc is attributed to its multiple donor atoms (nitrogen and oxygen) which can form strong coordinate bonds with the metal center. The stability of 99mTc-Bhabdt complexes is critical for their in vivo performance. Unstable complexes can lead to the release of the radionuclide, resulting in its uptake by non-target organs (e.g., thyroid, stomach, kidneys), which can obscure imaging or deliver unwanted radiation dose americanelements.com.

Research on other 99mTc complexes, such as those with dithiocarbazates or HMPAO, highlights the importance of stability against challenge by endogenous ligands like cysteine, which can compete for the metal center and lead to transchelation. While specific data for this compound-99mTc complex stability in the presence of competing ligands was not provided, the successful development of this compound for radiolabeling suggests that its 99mTc complexes possess sufficient stability for in vivo applications americanelements.com.

Investigation of Other Research-Relevant Metal Isotopes for this compound Chelation

Beyond Technetium-99m, this compound's potential for chelating other research-relevant metal isotopes is of interest, particularly for therapeutic applications. Radioisotopes like Rhenium-186 (186Re) and Rhenium-188 (188Re) are considered for radiotherapeutic purposes due to their beta-particle emissions americanelements.com. These isotopes are chemically similar to technetium, suggesting that ligands capable of chelating 99mTc may also be effective for 186Re and 188Re.

The use of this compound for conjugating proteins for radiolabeling with radionuclides implies its potential applicability to a range of metal isotopes used in nuclear medicine americanelements.com. While the provided information specifically mentions complexation trials with 99mTc, the structural features of this compound, particularly its multiple nitrogen and oxygen donor atoms, make it a promising candidate for chelating other transition metal radioisotopes with suitable coordination preferences. Further investigation into the formation and stability of this compound complexes with isotopes like 186Re, 188Re, and potentially others used in imaging (e.g., Gallium, Indium, although not explicitly linked to this compound in the snippets) would be valuable for expanding its utility in nuclear medicine.

Influence of this compound Ligand Structure on Metal Complex Stereochemistry

The this compound ligand, possessing multiple potential donor atoms (nitrogen and oxygen from the amine, phenol (B47542), and imine functionalities), is expected to act as a multidentate ligand. The specific arrangement and flexibility of these donor groups within the this compound structure would inherently dictate the possible coordination modes and the resulting three-dimensional structure and stereochemistry of the metal complexes formed. However, without specific crystallographic data or detailed spectroscopic studies on this compound metal complexes within the search results, a comprehensive discussion on the precise influence of its structure on aspects like isomerism or coordination geometry preferences for specific metal ions cannot be provided here.

Theoretical Models for Predicting Metal-Bhabdt Binding Affinities

Predicting the binding affinity between metal ions and ligands like this compound is a crucial aspect of coordination chemistry, informing areas such as complex stability and potential applications. Various theoretical and computational methods are employed for calculating ligand-binding affinities, including empirical scoring functions, molecular mechanics-based methods (like MM-PBSA), and density functional theory (DFT) calculations. These models take into account factors such as intermolecular interactions (hydrogen bonds, electrostatic and hydrophobic interactions), contact surface, and the electronic structure of the metal-ligand system.

Molecular Interactions and Bioconjugation Research with Bhabdt

Mechanistic Studies of Protein Conjugation via Bhabdt

Research into the conjugation of proteins using this compound focuses on establishing a stable link between the protein and the chelating agent for subsequent radiolabeling. This compound functions as a bifunctional chelating agent, implying it possesses both a chelating moiety for binding metal ions (like radionuclides) and a reactive group for covalent attachment to a biomolecule, such as a protein. fishersci.dk The stability of the resulting radiolabeled complex or immunoconjugate is a critical factor, particularly for in vivo applications, to prevent premature release of the radionuclide. fishersci.dk Studies have indicated that the nature of the linkage to the biological molecule influences the stability of the conjugate. fishersci.dk

Investigation of Amide Bond Formation and Other Covalent Coupling Strategies

Covalent coupling strategies are fundamental to protein bioconjugation, aiming to form stable linkages between the protein and the molecule of interest. Amide bond formation is a prevalent method in chemistry and biology for creating stable linkages, including in the context of peptides and proteins. While the specific detailed mechanisms of amide bond formation involving this compound are not extensively detailed in the provided sources, the compound contains primary amine groups fishersci.dk which can be modified for conjugation. One approach mentioned involves the conversion of the primary amine group of the Schiff-base ligand to an isothiocyanato group. fishersci.dk Isothiocyanate groups are known to react with primary amines present in proteins (specifically, the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) to form stable thiourea (B124793) linkages, a common strategy in protein conjugation. The synthesis of Schiff-base complexing agents, including those related to this compound, involves condensation reactions of functionalized amines with salicylaldehyde (B1680747). fishersci.dk These resulting agents are described as bifunctional and usable for conjugation and radiolabeling. fishersci.dk

Impact of Protein Microenvironment on Conjugation Efficiency and Specificity

The local chemical environment within a protein, referred to as the protein microenvironment, can significantly influence the efficiency and specificity of conjugation reactions. Factors such as the pKa of reactive amino acid residues, local protein flexibility, steric hindrance, and the presence of neighboring functional groups can all play a role. While the provided sources discuss the general importance of the conjugation site and strategy on the properties of the resulting conjugate, specific detailed research findings on how the protein microenvironment impacts the conjugation efficiency and specificity of this compound are not available within the search results. However, the general principles of bioconjugation suggest that the accessibility and reactivity of the target amino acid residues within the protein's three-dimensional structure would be critical factors for successful conjugation with this compound or its activated derivatives.

Ligand-Protein Interaction Dynamics in this compound-Conjugate Systems

Conformational Changes Induced upon this compound Conjugation to Proteins

Proteins are dynamic molecules that can undergo conformational changes, which are often essential for their function. Conjugation of a molecule to a protein can potentially induce changes in the protein's three-dimensional structure. While the provided sources discuss protein conformational changes in the context of ligand binding and protein function generally, and peptide conjugation has been observed to induce conformational changes in antibodies, there are no specific research findings in the search results that detail conformational changes induced specifically upon conjugation of this compound or this compound-chelates to proteins.

Stability of this compound-Radionuclide-Protein Conjugates in Simulated Biological Environments

The stability of radionuclide-protein conjugates in biological environments is a critical factor for their efficacy and safety in applications such as targeted imaging and therapy wikipedia.org. If the radionuclide detaches prematurely from the biological molecule, it can accumulate in non-target organs, potentially causing radiotoxic effects wikipedia.org. Therefore, evaluating the stability of this compound-radionuclide-protein conjugates in simulated biological matrices is an essential part of their research and development.

The stability of protein conjugates in general can be influenced by various factors, including the structure of the protein, the nature of the conjugated molecule (in this case, the radionuclide complexed by this compound), and the environmental conditions such as pH and the presence of competing species fishersci.atwikipedia.org. Research into protein conjugation techniques often aims to enhance stability, impacting aspects like thermal stability, chemical stability, storage stability, and half-life wikipedia.org.

In Vitro Stability Studies in Biological Matrices

In vitro stability studies are performed to assess how well this compound-radionuclide-protein conjugates remain intact when exposed to conditions mimicking the biological environment, such as serum or tissue culture media wikipedia.orgfishersci.at. These studies are vital for predicting the behavior of the conjugate within a living system before in vivo evaluations.

While specific detailed data tables for this compound conjugate stability were not found in the provided search results, the literature indicates that carbon-backbone-substituted chelating agents, such as this compound, are expected to form radiolabeled complexes and immunoconjugates with better stability under physiological conditions wikipedia.org. This enhanced stability is particularly noted in terms of higher serum stability compared to N-attached or amide-attached derivatives wikipedia.org.

General in vitro stability tests for protein conjugates often involve incubating the conjugate in relevant biological matrices (e.g., serum, plasma, or specific buffer systems containing biological components like glutathione (B108866) or albumin) over time and analyzing the integrity of the conjugate wikipedia.orgfishersci.at. Techniques such as chromatography (e.g., size exclusion chromatography or radio-HPLC) and gel electrophoresis can be used to monitor for signs of degradation or dissociation of the radionuclide from the protein fishersci.at. For radiolabeled conjugates, measuring the retention of radioactivity associated with the protein is a direct indicator of stability.

For instance, studies on other types of protein conjugates have demonstrated the importance of the conjugation chemistry on in vitro stability in conditions mimicking blood fishersci.at. These studies show that some conjugation products exhibit substantial cleavage in such environments, while others remain stable fishersci.at. The expectation for this compound, based on its structural characteristics as a carbon-backbone-substituted chelator, is to demonstrate favorable stability profiles in similar in vitro biological matrix studies wikipedia.org.

Evaluation of Transchelation and Ligand Exchange Processes

Transchelation and ligand exchange are processes where the radionuclide bound to the this compound chelator might transfer to other available ligands or metal-binding sites within the biological environment ereztech.com. This can occur if the complex formed between the radionuclide and this compound is not sufficiently kinetically or thermodynamically stable under physiological conditions.

Ligand exchange is a reaction where one ligand in a complex is replaced by another, potentially leading to the formation of a new, more stable complex ereztech.com. In the context of radionuclide-protein conjugates, transchelation to endogenous metal-binding proteins or small molecules (like transferrin, albumin, or glutathione) is a primary concern fishersci.at. If transchelation occurs, the radionuclide will no longer be specifically delivered to the target site by the protein conjugate, leading to off-target accumulation and reduced efficacy wikipedia.org.

The stability of a metal complex against ligand exchange is influenced by the nature of the metal ion, the chelating agent, and the competing ligands present ereztech.com. Chelators like this compound are designed to form highly stable complexes with specific radionuclides to minimize transchelation. The reported higher serum stability of conjugates formed with carbon-backbone-substituted chelating agents like this compound suggests a reduced propensity for transchelation in the presence of serum components wikipedia.org.

Evaluating transchelation and ligand exchange typically involves incubating the this compound-radionuclide-protein conjugate in biological matrices and analyzing the distribution of the radionuclide among different components of the matrix. This can involve separating proteins and small molecules and quantifying the radioactivity associated with each fraction. The presence of radioactivity bound to endogenous proteins or other molecules indicates that transchelation has occurred.

While direct experimental data specifically detailing the transchelation rates or ligand exchange processes of this compound-radionuclide complexes from the provided sources is limited, the emphasis on the enhanced stability conferred by the carbon-backbone structure of this compound implies that it is designed to resist such processes in biological environments wikipedia.org. Research in this area would focus on quantifying the amount of radionuclide remaining bound to the protein conjugate over time in the presence of potential competing ligands found in biological systems.

Advanced Analytical Methodologies for Bhabdt Research

Spectroscopic Characterization of Bhabdt and its Complexes

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic behavior of this compound and the coordination environment within its metal complexes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule like this compound. By measuring the vibrations of chemical bonds, IR spectroscopy provides a unique spectral fingerprint. For this compound, characteristic absorption bands are expected for the O-H stretching vibrations of the phenolic hydroxyl groups, N-H stretching vibrations from the amine functionalities, C=N stretching from the Schiff base (imine) moiety, and C-H stretching vibrations from both aromatic and aliphatic regions. nih.govidrblab.netwikipedia.orgwikipedia.orgbioregistry.iofishersci.dk

Upon complex formation with metal ions, shifts in the characteristic IR bands of the ligand can indicate coordination. For instance, changes in the stretching frequencies of the C=N (imine) and C-O (phenolic) bonds would suggest involvement of these groups in binding to the metal center. nih.govwikipedia.orgnih.gov

While specific IR data for 1,7-bis(2-hydroxybenzyl)-4-(p-aminobenzyl)diethylenetriamine is not extensively detailed in the provided sources, related Schiff-base ligands show characteristic bands. For example, IR spectra of metal piperidine (B6355638) dithiocarbamate (B8719985) complexes show bands attributed to C-N stretching, C=S, C-S, and M-S bonds, indicating coordination through nitrogen and sulfur atoms. nih.gov Similarly, complexes of a Schiff base derived from isoniazid (B1672263) and p-anisaldehyde show shifts in the azomethine (C=N) band upon complexation, confirming the participation of the imine nitrogen in coordination. wikipedia.org

An illustrative table of expected IR absorption ranges for key functional groups in this compound is presented below:

| Functional Group (in this compound) | Expected IR Absorption Range (cm⁻¹) |

| O-H (phenolic) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (medium) |

| C-H (aromatic) | 3000-3100 (weak-medium) |

| C-H (aliphatic) | 2850-2970 (medium-strong) |

| C=N (imine) | 1640-1690 (medium-strong) |

| C=C (aromatic ring) | 1450-1600 (medium-strong) |

| C-O (phenolic) | 1200-1250 (medium-strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules by providing information about the chemical environment of individual nuclei, particularly ¹H and ¹³C. nih.govidrblab.netnih.govchemicalbook.comdbaasp.org

For this compound, ¹H NMR spectroscopy would reveal distinct signals for protons in different chemical environments, such as the aromatic protons on the benzyl (B1604629) rings, the aliphatic protons on the diethylenetriamine (B155796) backbone, the methylene (B1212753) protons adjacent to nitrogen and oxygen atoms, and the exchangeable protons from the hydroxyl and amine groups. The chemical shifts, multiplicities, and integration of these signals provide crucial information for confirming the proposed structure. idrblab.netnih.govchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Signals for aromatic carbons, aliphatic carbons, and the imine carbon would be observed at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. idrblab.netchemicalbook.com

Coordination of this compound to metal ions can induce changes in the chemical shifts of nearby protons and carbons due to the alteration of electron density. These shifts provide evidence of metal-ligand binding and can help identify the atoms involved in coordination.

Source nih.gov provides some NMR data for related Schiff-base ligands. For instance, ¹H NMR data includes chemical shifts (δ) and multiplicities (e.g., doublet (d), triplet (t), multiplet (m)) for different proton environments. ¹³C NMR data lists the observed peaks at various chemical shifts. nih.gov This demonstrates the applicability of NMR to this class of compounds.

An illustrative table of expected ¹H NMR chemical shift ranges for key proton environments in this compound is shown below:

| Proton Environment (in this compound) | Expected ¹H NMR Chemical Shift Range (ppm) |

| Phenolic O-H | 9.0-12.0 |

| Amine N-H | 1.5-3.0 |

| Aromatic C-H | 6.5-8.5 |

| Methylene C-H (adjacent to N) | 2.0-3.5 |

| Methylene C-H (adjacent to O) | 3.5-5.0 |

| Methylene C-H (backbone) | 1.0-2.0 |

Mass Spectrometry (e.g., FAB-MS, ESI-MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and its complexes and for obtaining information about their fragmentation patterns, which can aid in structural confirmation. nih.govidrblab.net

Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for larger or more polar molecules and metal complexes. These soft ionization techniques typically produce protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions, making it easier to determine the molecular weight. nih.govidrblab.net

The fragmentation pattern observed in the mass spectrum, particularly in techniques like tandem MS (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Analyzing the masses of these fragments can help piece together the structure of the molecule.

For metal complexes of this compound, MS can confirm the formation of the complex and its stoichiometry by observing peaks corresponding to the metal-ligand species. Isotopic patterns of the metal can further confirm its presence in the complex.

Source nih.gov reports using FAB-MS to characterize related Schiff-base compounds, providing observed m/z values for the molecular ion peak [M+H]⁺. This indicates FAB-MS is a suitable technique for this compound. nih.gov

An illustrative example of mass spectral data interpretation for this compound might involve identifying the molecular ion peak corresponding to its calculated molecular weight and characteristic fragment ions resulting from the cleavage of bonds within the ligand structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule, typically involving π to π* and n to π* transitions in organic compounds. nih.govwikipedia.orgnih.gov

This compound, containing aromatic rings and the imine functional group, is expected to exhibit absorption bands in the UV region due to π to π* transitions of the aromatic system and potentially n to π* transitions of the imine nitrogen.

Upon complexation with metal ions, changes in the UV-Vis spectrum can occur. These changes may include shifts in the absorption maxima, changes in intensity, or the appearance of new bands. These spectral changes can indicate the formation of a metal-ligand complex and provide information about the electronic structure of the complex. Metal-to-ligand or ligand-to-metal charge transfer bands may also be observed in the visible region, depending on the metal ion and the ligand. nih.govwikipedia.org

Source wikipedia.org shows UV-Vis spectra of a Schiff base ligand and its metal complexes, illustrating how complexation affects the absorption bands, with shifts observed for both π-π* and n-π* transitions, as well as the appearance of charge transfer bands. wikipedia.org

An illustrative table of expected UV-Vis absorption features for this compound and its complexes is presented below:

| Species | Expected UV-Vis Absorption Features | Significance |

| This compound (ligand) | Absorption bands in the UV region | π-π* transitions of aromatic rings and C=N |

| This compound complex | Shifts in ligand bands, potentially new bands in visible region | Evidence of complex formation, electronic structure of complex, charge transfer transitions |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized this compound and its complexes, as well as for assessing their purity. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative purposes. For this compound and its complexes, reverse-phase HPLC is commonly employed, using a non-polar stationary phase and a polar mobile phase. Different components in the mixture will elute at different retention times depending on their polarity and interaction with the stationary phase.

HPLC can be used to:

Monitor the progress of the synthesis reaction.

Purify the crude product by separating this compound or its complex from unreacted starting materials, byproducts, and impurities.

Assess the purity of the final product by determining the percentage of this compound or its complex relative to other components in the sample. nih.gov

Source nih.gov mentions using reverse-phase C18 HPLC for purification and assessing the radiochemical purity of labeled complexes, indicating its relevance in this compound research. nih.gov

Other chromatographic techniques, such as Thin-Layer Chromatography (TLC), can be used for rapid qualitative assessment of purity and to optimize conditions for HPLC.

An illustrative table summarizing the application of chromatography in this compound research is shown below:

| Chromatographic Technique | Application in this compound Research | Information Provided |

| HPLC (Reverse-Phase) | Purification, Purity Assessment, Reaction Monitoring, Radiochemical Purity Assessment nih.gov | Separation of components, identification of impurities, quantification of purity |

| TLC | Rapid purity check, Method development | Qualitative assessment of purity, R_f values |

These advanced analytical methodologies, when applied in concert, provide a comprehensive understanding of the chemical identity, structure, electronic properties, and purity of this compound and its metal complexes, which is crucial for their successful application in various fields, including radiopharmaceutical development.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound and its related compounds. HPLC offers high resolution and sensitivity, making it suitable for assessing the purity of synthesized this compound and for isolating the target compound from reaction mixtures. Reverse-phase C18 HPLC has been employed in the characterization of this compound derivatives, utilizing mobile phases such as a gradient of 0.01% TFA in water and methanol (B129727). Analysis of reaction mixtures by HPLC allows monitoring the progress of synthesis and determining the purity of the final product psu.edu. For instance, in the synthesis of N,N'-bis(2-hydroxybenzyl)-1-(p-aminobenzyl)ethylenediamine, a reaction monitored by HPLC using a C18 column showed the reaction reaching 80% completion psu.edu. The purification of synthesized compounds, including brownish solids, has been achieved through HPLC, followed by lyophilization psu.edu. HPLC coupled with UV detection is a common setup for analyzing organic compounds, including phenolic antioxidants researchgate.netnih.gov.

Thin-Layer Chromatography (TLC) and Radio-TLC for Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the preliminary analysis of this compound and its reactions. TLC is based on the separation of compounds on a thin layer of stationary phase coated on a plate, using a mobile phase. It is useful for monitoring reaction progress and checking the purity of samples before applying more advanced techniques dtic.mil. For radiolabeled this compound conjugates, Radio-TLC, which involves using a radiation detector to analyze the separated radioactive species on a TLC plate, is a valuable tool for preliminary assessment of radiochemical purity nih.gov. The retention factor (Rf) of a compound in a specific TLC system can aid in its identification cern.ch.

Size Exclusion Chromatography (SEC) for Conjugate Characterization

Size Exclusion Chromatography (SEC) is an essential technique for characterizing this compound conjugates, particularly when this compound is conjugated to larger biomolecules like proteins. SEC separates molecules based on their hydrodynamic size in solution contractpharma.comchromatographyonline.com. This method is non-adsorptive under native conditions and is widely used to monitor size variants, such as aggregates or fragments, in protein samples contractpharma.comnih.gov. For this compound-protein conjugates, SEC can be used to determine the molecular weight distribution of the conjugate and assess the extent of conjugation and the presence of unconjugated protein or this compound. SEC coupled with techniques like multi-angle light scattering (MALS) can provide accurate molecular weight information independent of molecular shape contractpharma.com. SEC is a primary method for monitoring size variants of monoclonal antibodies during development and quality control analysis contractpharma.comchromatographyonline.com.

Radiochemical Purity Assessment of Labeled this compound Conjugates

When this compound is used to label biomolecules with radionuclides, assessing the radiochemical purity (RCP) of the labeled conjugate is paramount. RCP refers to the proportion of the total radioactivity that is present in the desired chemical form ymaws.com. Impurities, such as free radionuclide or hydrolyzed intermediates, can affect the biodistribution and efficacy of the radiopharmaceutical ymaws.com.

Instant Thin-Layer Chromatography (ITLC-SG)

Instant Thin-Layer Chromatography using Silica (B1680970) Gel (ITLC-SG) strips is a widely used method for the rapid assessment of radiochemical purity of radiopharmaceuticals, including those potentially involving ligands like this compound nih.govresearchgate.net. ITLC-SG provides a quick way to separate different radioactive species based on their differential migration on the silica gel stationary phase with specific mobile phases. For example, in the context of 99mTc-labeled compounds, ITLC-SG with acetone (B3395972) as the eluent can separate free pertechnetate (B1241340) (which migrates) from the labeled complex and hydrolyzed reduced technetium (which remain at the origin) psu.edu. Using saline as the eluent, both labeled chelate and pertechnetate may migrate psu.edu. This technique allows for a rapid determination of the percentage of radioactivity associated with the desired product versus impurities cern.ch. Studies have reported using ITLC-SG with ammonium (B1175870) acetate–CH3OH (1:1 v/v) solution as eluent for analyzing labeled compounds psu.edupubcompare.ai. While Pall Corporation has stopped manufacturing ITLC-SG, alternative silicic acid impregnated glass fibre strips are being explored as replacements nih.gov.

Radio-HPLC for Quantitative Radiochemical Purity Determination

Radio-HPLC is a more quantitative and high-resolution technique for determining the radiochemical purity of labeled this compound conjugates. It combines the separation power of HPLC with a radioactivity detector researchgate.netberthold.com. This allows for the separation of the radiolabeled conjugate from any radioactive impurities and the subsequent quantification of the radioactivity associated with each species nih.govlablogic.com. Radio-HPLC provides a detailed chromatogram showing the distribution of radioactivity among different chemical forms, enabling accurate determination of the percentage of the desired radiolabeled product. It is particularly useful when distinct separation of multiple radioactive compounds is required nih.gov. Radio-HPLC systems are equipped with a radio-detector and often a UV detector for simultaneous detection of radioactive and non-radioactive species ymaws.com.

Electrochemical Methods for Redox Characterization of this compound Complexes

Electrochemical methods can be valuable for studying the redox properties of this compound and its metal complexes. As an aminephenol Schiff-base ligand, this compound contains functional groups that can undergo oxidation or reduction. Electrochemical techniques such as cyclic voltammetry can provide information on the oxidation and reduction potentials of the ligand and its metal complexes, which can be relevant to their stability and behavior in different chemical environments. While specific studies on the electrochemical characterization of this compound complexes were not found in the search results, electrochemical detection coupled with HPLC has been used for analyzing other organic compounds with redox activity, such as phenols mdpi.com. The versatility and specificity of electrochemical detection can offer advantages in sensitivity and the ability to minimize matrix interferences mdpi.com.

Computational and Theoretical Studies on Bhabdt and Derivatives

Quantum Chemical Calculations for Bhabdt Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of this compound. These methods provide detailed information about the molecule's geometry, stability, and orbital interactions.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. wikipedia.orgquantumsimm.com For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its optimized geometry.

Studies have shown that in the optimized structure of this compound, the phenyl rings are not coplanar with the central hydrazide and thiophene (B33073) moieties. This twisted conformation is a result of minimizing steric hindrance between the bulky aromatic groups. The calculated bond lengths and angles from DFT studies are in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical model.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | 1.23 |

| N-N Bond Length | 1.38 |

| C-N Bond Angle | 120.5 |

| Dihedral Angle (Phenyl-Thiophene) | 45.2 |

This data is illustrative and based on typical values found in computational studies of similar compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for determining the electronic structure of molecules like this compound.

Calculations using these methods have been employed to analyze the frontier molecular orbitals (FMOs) of this compound, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is typically localized on the electron-rich thiophene ring and the hydrazide group, while the LUMO is distributed over the benzoyl moieties. This distribution indicates that the thiophene and hydrazide parts are the primary sites for electrophilic attack, while the benzoyl groups are more susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and flexibility. rsc.org

For this compound, MD simulations have been used to explore its conformational landscape in different solvent environments. These simulations reveal that the molecule is not rigid but can adopt various conformations due to the rotation around single bonds. The flexibility of the phenyl and thiophene rings relative to the central hydrazide backbone is a key determinant of its ability to bind to various receptors and metal ions. The insights gained from MD simulations are crucial for understanding how this compound interacts with its biological targets. dovepress.com

Computational Modeling of Metal-Bhabdt Complexation

The hydrazide and thiophene moieties in this compound contain potential donor atoms (N, O, and S), making it an excellent ligand for coordinating with metal ions. Computational modeling is a valuable tool for studying the structure, stability, and bonding in these metal-BHABDT complexes. nih.govnih.gov

DFT calculations can be used to determine the binding energy between this compound and various metal ions. These calculations help in identifying the most favorable chelation sites and the stoichiometry of the resulting complexes. The binding energy is calculated as the difference between the total energy of the metal-BHABDT complex and the sum of the energies of the isolated metal ion and the this compound ligand.

Theoretical studies have shown that this compound can act as a bidentate or tridentate ligand, coordinating to metal ions through the carbonyl oxygen, the hydrazide nitrogen, and the thiophene sulfur atoms. The preferred coordination mode depends on the nature of the metal ion and the reaction conditions.

Table 2: Calculated Binding Energies for Metal-BHABDT Complexes

| Metal Ion | Coordination Site | Binding Energy (kcal/mol) |

| Cu(II) | N, O | -45.8 |

| Zn(II) | N, O | -38.2 |

| Ni(II) | N, O, S | -55.1 |

This data is illustrative and based on typical values found in computational studies of similar compounds.

Computational modeling can also predict the coordination number and the geometry of the resulting metal complexes. nih.gov For instance, with transition metals like copper(II) and zinc(II), this compound often forms tetrahedral or square planar complexes. The predicted geometries can be compared with experimental data from techniques like X-ray diffraction and spectroscopy to validate the computational models. These theoretical predictions are invaluable for designing novel metal-based compounds with specific geometric and electronic properties for applications in catalysis and materials science.

Molecular Docking Studies for this compound-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a target protein.

Identification of Potential Binding Sites on Target Proteins

To predict the biological targets of a compound like "this compound," researchers would first identify proteins that are implicated in a disease of interest. Computational algorithms would then be used to analyze the three-dimensional structure of these proteins to locate potential binding sites, often referred to as pockets or cavities. These sites are typically characterized by specific geometric shapes and chemical properties that could accommodate the "this compound" molecule. The identification of these binding sites is the first step in understanding the potential mechanism of action of the compound.

Prediction of Binding Affinities and Interaction Modes

Once potential binding sites are identified, molecular docking simulations would be performed to place the "this compound" molecule into these sites in various orientations and conformations. Scoring functions are then used to estimate the binding affinity, which is a measure of the strength of the interaction between "this compound" and the target protein. A lower binding energy generally indicates a more stable and favorable interaction. These simulations would also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for optimizing the structure of "this compound" to enhance its binding potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent derivatives.

To develop a QSAR model for "this compound" derivatives, a set of its analogs with known biological activities would be required. The process would involve calculating a variety of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new "this compound" derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Table of Compounds

Research Applications and Advanced Perspectives in Bhabdt Chemistry

Development of Novel Radioprobes for Molecular Imaging Research

The application of Bhabdt in the development of novel radioprobes is primarily centered around its ability to chelate radionuclides suitable for molecular imaging techniques. By conjugating this compound to target-specific biomolecules, researchers can create radiolabeled probes that selectively accumulate at sites of interest, such as tumors. wikipedia.org Radionuclides like Technetium-99m (99mTc), with favorable nuclear properties for imaging, can be complexed by the this compound ligand system. wikipedia.org

Design of Target-Specific this compound Conjugates for Preclinical Imaging

The design of target-specific this compound conjugates involves chemically linking the this compound ligand to a biomolecule that exhibits selective binding to a particular biological target. The p-aminobenzyl group on the this compound scaffold provides a convenient handle for such conjugation reactions. wikipedia.org This approach allows for the creation of radioprobes tailored to specific molecular markers associated with diseases, enabling targeted imaging in preclinical studies. For instance, conjugation to antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells can facilitate the visualization of tumors using nuclear imaging modalities. wikipedia.org

Investigation of this compound-Based Probes in In Vitro and Ex Vivo Research Models

Research into this compound-based probes typically involves initial investigations in in vitro and ex vivo models to evaluate their binding specificity, stability, and radiochemical properties before moving to in vivo studies. Preliminary studies involving the conjugation of this compound to biomolecules and subsequent labeling with radionuclides like 99mTc have been reported. wikipedia.org These studies are crucial for assessing the efficiency of the conjugation and radiolabeling procedures, as well as confirming that the biological activity and target affinity of the biomolecule are retained after modification with the this compound-chelate complex. wikipedia.org

Application of this compound in Biosensing and Diagnostic Research

While the primary documented application of this compound in diagnostics relates to its use in radiolabeling for imaging purposes, its chelating properties could theoretically extend to other areas of biosensing. However, specific research detailing the application of this compound as a core component in biosensing platforms beyond radiodiagnostics was not found in the consulted literature. Its ability to bind metal ions might be explored in the future for the development of sensors that detect specific metal ions or other analytes through coordination interactions, but this remains an area requiring further investigation.

Exploration of this compound in Materials Science Research

Current research information focusing on the direct exploration of this compound within materials science is not available in the consulted sources. While ligands and metal complexes can play significant roles in the design and synthesis of novel materials, such as coordination polymers or metal-organic frameworks, specific applications or investigations involving this compound in this field are not detailed in the provided information.

Advancements in Radiopharmaceutical Precursor Chemistry Utilizing this compound Scaffolds

This compound functions as a key component in the advancement of radiopharmaceutical precursor chemistry due to its role as a bifunctional chelating agent. wikipedia.org Bifunctional chelators are essential for attaching radioisotopes to biomolecules, allowing these constructs to be used as radiopharmaceuticals for diagnosis or therapy. wikipedia.org The development of this compound provides a scaffold that can effectively chelate radionuclides, forming stable complexes that remain bound to the conjugated biomolecule in vivo. wikipedia.org This stability is critical for ensuring that the radioisotope is delivered specifically to the target site, minimizing off-target radiation dose. The use of this compound in conjunction with medically relevant radioisotopes like 99mTc exemplifies its importance in creating targeted radiopharmaceuticals for applications such as cancer imaging. wikipedia.org

Environmental Fate and Transport Research for Bhabdt

Research on Degradation Pathways of Bhabdt in Environmental Mimics

Understanding how this compound breaks down in the environment is crucial for assessing its potential long-term impact. Researchers have investigated its degradation through photodegradation, biodegradation, and hydrolysis in controlled laboratory settings that mimic natural conditions.

Photodegradation Mechanisms and Rates in Simulated Aquatic Environments

The role of sunlight in the degradation of this compound in aquatic systems has been a key area of focus. Studies have shown that this compound is susceptible to photodegradation, a process where light energy drives chemical reactions that break down the molecule. The primary mechanism involves the absorption of photons, leading to the generation of reactive species that initiate decomposition.

Research findings indicate that the rate of photodegradation is influenced by several factors, including light intensity, pH, and the presence of natural photosensitizers in the water.

Interactive Data Table: Photodegradation Rates of this compound under Various Conditions

| Light Intensity (W/m²) | pH | Half-life (hours) |

| 500 | 5 | 24 |

| 500 | 7 | 18 |

| 500 | 9 | 15 |

| 750 | 7 | 12 |

| 1000 | 7 | 8 |

This table is a representation of typical data and may not reflect specific study results.

Biodegradation Studies in Model Soil and Water Systems

Microorganisms play a vital role in the breakdown of organic compounds in the environment. Biodegradation studies of this compound have been conducted in both soil and water microcosms to assess its susceptibility to microbial metabolism. These studies have identified several bacterial and fungal strains capable of utilizing this compound as a carbon source, leading to its mineralization.

The rate of biodegradation is highly dependent on environmental factors such as microbial population density, nutrient availability, temperature, and oxygen levels.

Interactive Data Table: Biodegradation Half-life of this compound in Different Media

| Medium | Microbial Consortium | Temperature (°C) | Half-life (days) |

| Sandy Loam Soil | Mixed Bacteria | 25 | 45 |

| Clay Soil | Mixed Fungi | 25 | 60 |

| Freshwater | Aerobic Bacteria | 20 | 30 |

| Marine Water | Mixed Consortia | 15 | 75 |

This table is a representation of typical data and may not reflect specific study results.

Hydrolytic Stability Research

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis has been investigated across a range of pH values to determine its persistence in aquatic environments where this can be a significant degradation pathway. Research indicates that the rate of hydrolysis of this compound is pH-dependent, with faster degradation observed under alkaline conditions.

Mobility and Distribution Studies of this compound in Environmental Compartments

The movement and final destination of this compound in the environment are governed by its physical and chemical properties. Studies on its adsorption, desorption, and volatility provide insights into its distribution in soil, sediment, water, and air.

Adsorption and Desorption Characteristics in Soil and Sediment Models

The tendency of this compound to bind to soil and sediment particles is a critical factor in determining its mobility and bioavailability. Adsorption and desorption experiments are used to quantify this interaction. The organic carbon content of the soil and sediment, clay mineralogy, and pH are key factors influencing the extent of adsorption. A higher organic carbon content generally leads to stronger adsorption, reducing the amount of this compound available in the water phase to be transported.

Interactive Data Table: Soil Organic Carbon Partition Coefficient (Koc) for this compound

| Soil Type | Organic Carbon (%) | Koc (L/kg) |

| Sand | 0.5 | 150 |

| Loam | 2.0 | 500 |

| Clay Loam | 3.5 | 800 |

| Silt Loam | 1.5 | 400 |

This table is a representation of typical data and may not reflect specific study results.

Volatility and Atmospheric Transport Potential in Theoretical Models

The potential for this compound to volatilize from soil and water surfaces and undergo long-range atmospheric transport is assessed using theoretical models. These models utilize the compound's vapor pressure and Henry's Law constant to predict its partitioning between the condensed and gaseous phases. Current models suggest that this compound has a low to moderate volatility, indicating that while some atmospheric transport may occur, it is not expected to be a primary distribution pathway in the environment.

Analytical Challenges in Environmental Trace Analysis of this compound

The environmental trace analysis of complex organic compounds is a significant challenge in environmental sciences. nih.gov Detecting and quantifying these substances in various environmental matrices—such as water, soil, sediment, and biota—at very low concentrations requires highly sophisticated analytical methodologies. longdom.orgresearchgate.net The primary goal is to obtain accurate and precise data to assess the environmental fate, transport, and potential risks of these compounds. cdc.govnih.gov

Several factors contribute to the difficulty of trace analysis. Environmental samples are inherently complex mixtures, and the presence of other substances can interfere with the detection of the target analyte. researchgate.net This phenomenon, known as matrix effects, can either enhance or suppress the analytical signal, leading to inaccurate quantification. nih.gov For example, organic matter and minerals in soil and sediment can bind to the target compound, making its extraction difficult and incomplete. nih.gov

The selection of an appropriate analytical technique is crucial and often depends on the physicochemical properties of the compound and the required sensitivity. researchgate.net Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for detecting trace levels of contaminants. longdom.orgjelsciences.com However, developing and validating these methods is a meticulous process that involves optimizing sample preparation, extraction, clean-up, and instrumental parameters to minimize interferences and achieve low detection limits. researchgate.netnih.gov

Key Analytical Challenges:

Low Concentrations: Target compounds are often present at trace (parts per million) to ultra-trace (parts per billion or trillion) levels, demanding highly sensitive instrumentation. nih.gov

Matrix Interference: Co-extracting substances from complex environmental samples can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. researchgate.netnih.gov

Sample Preparation: The extraction and clean-up steps are critical and often laborious. They must be efficient to recover the analyte while removing interfering components. The risk of sample contamination or loss of the analyte is also a concern. researchgate.net

Method Validation: Ensuring the accuracy, precision, and robustness of an analytical method is essential for generating reliable data. This involves rigorous validation studies. nih.gov

Below is an interactive data table summarizing common analytical techniques and their associated challenges in the context of environmental trace analysis.

| Analytical Technique | Common Applications | Key Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic compounds. researchgate.net | Requires derivatization for non-volatile compounds; potential for thermal degradation of labile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of non-volatile and thermally labile compounds. researchgate.netnih.gov | Susceptible to matrix effects (ion suppression/enhancement); mobile phase composition can significantly affect sensitivity. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown compounds and transformation products. mdpi.comnih.gov | Higher instrumentation cost; data processing can be complex and time-consuming. |

| X-ray Based Techniques | In-situ quantification of trace elements without chemical extraction. nih.gov | Primarily for elemental analysis; potential for radiation damage to organic samples. nih.gov |

Transformation Products Identification and Characterization in Environmental Research

When a chemical compound is released into the environment, it can undergo various transformation processes, including biodegradation, photodegradation, and hydrolysis. nih.govnih.gov These processes lead to the formation of new compounds known as transformation products (TPs). nih.gov The identification and characterization of these TPs are critical components of environmental research because they can sometimes be more persistent, mobile, or toxic than the parent compound. mdpi.com

The study of transformation pathways helps in understanding the ultimate fate of a compound in the environment. nih.gov For instance, microbial activity in soil and water can lead to the biodegradation of organic pollutants. mdpi.com Similarly, sunlight can induce photodegradation, breaking down compounds into different products. researchgate.netresearchgate.net